![molecular formula C14H16N2O5 B2931605 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid CAS No. 866132-02-7](/img/structure/B2931605.png)
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid” is a modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor . It has been studied for its potential to ameliorate exercise-induced fatigue in mice .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular formula of “1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid” is C14H16N2O5 . The average mass is 263.312 Da and the monoisotopic mass is 263.139008 Da .Chemical Reactions Analysis
The compound has been used in studies involving α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor . Further studies are needed to understand the full range of its chemical reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.312 Da . More detailed physical and chemical properties would require additional experimental data.Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been investigated for its potential use in cancer treatment. A series of compounds bearing a 1-benzo [1,3]dioxol-5-yl moiety have shown activity against cancer cells, suggesting that this structural feature may contribute to anticancer properties .
Modulation of AMPA Receptor
The compound has been studied as a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. It can modulate AMPA receptor-gated ionic currents and is thought to allosterically bind to glutamate receptor subunits, which may limit desensitization and increase amplitude .
Mecanismo De Acción
Target of Action
The primary target of 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid, also known as 1-BCP, is the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
1-BCP acts as a positive modulator of the AMPA receptor . It allosterically binds to the glutamate receptor 1 (GluR1)–GluR4 subunits of the AMPA receptor and limits desensitization, thus provoking an increase in amplitude of the receptor’s response .
Biochemical Pathways
The modulation of AMPA receptor activity by 1-BCP affects several biochemical pathways. In particular, it influences the pathways involved in synaptic transmission in the central nervous system
Result of Action
The modulation of AMPA receptor activity by 1-BCP has been shown to have significant effects. For instance, it has been demonstrated to ameliorate exercise-induced fatigue in mice . Mice treated with 1-BCP showed a significant increase in swimming time to exhaustion compared to the control group . Additionally, 1-BCP increased liver and muscle glycogen contents significantly, while decreasing lactic acid and blood urea nitrogen levels notably compared to the control group .
Direcciones Futuras
The compound has shown potential in ameliorating exercise-induced fatigue in mice , suggesting it could be further studied for potential therapeutic applications. Additionally, its role as a modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor suggests it could be of interest in neurological research .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylcarbamoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-13(18)9-3-5-16(6-4-9)14(19)15-10-1-2-11-12(7-10)21-8-20-11/h1-2,7,9H,3-6,8H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAJRVPWAFUGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.